(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
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Overview
Description
Poly(phenylalanyl-alanyl-glutamyl-glycine) is a synthetic peptide composed of four amino acids: phenylalanine, alanine, glutamic acid, and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(phenylalanyl-alanyl-glutamyl-glycine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glutamic acid, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for alanine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of poly(phenylalanyl-alanyl-glutamyl-glycine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Poly(phenylalanyl-alanyl-glutamyl-glycine) can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can produce modified peptides with altered side chains .
Scientific Research Applications
Poly(phenylalanyl-alanyl-glutamyl-glycine) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of poly(phenylalanyl-alanyl-glutamyl-glycine) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .
Comparison with Similar Compounds
Poly(phenylalanyl-alanyl-glutamyl-glycine) can be compared with other similar peptides, such as:
- Poly(glutamyl-tyrosyl-alanyl-glycine)
- Poly(glutamyl-alanyl-tyrosyl-glycine)
- Poly(tyrosyl-glutamyl-alanyl-glycine)
These compounds share similar structural features but differ in their amino acid composition, leading to variations in their properties and applications. Poly(phenylalanyl-alanyl-glutamyl-glycine) is unique due to the presence of phenylalanine, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
103719-15-9 |
---|---|
Molecular Formula |
C19H26N4O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
InChI Key |
YYNSKODBBFTDJS-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
103719-15-9 | |
sequence |
FAEG |
Synonyms |
poly(Phe-A-G-Gly) poly(Phe-Ala-Glu-Gly) poly(phenylalanyl-alanyl-glutamyl-glycine) |
Origin of Product |
United States |
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